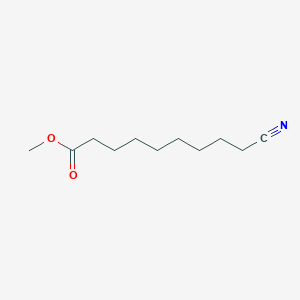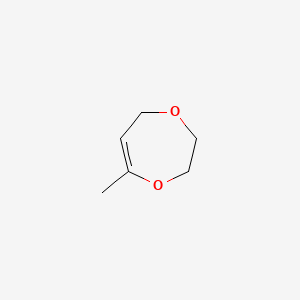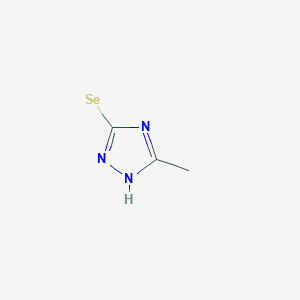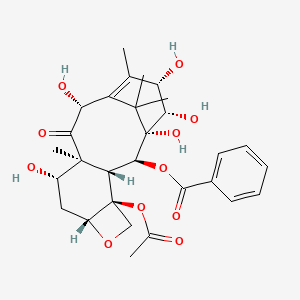![molecular formula C26H26N2OP2 B13818501 Phenyl-[2-[2-[phenyl(pyridin-3-yl)phosphanyl]ethoxy]ethyl]-pyridin-3-ylphosphane](/img/structure/B13818501.png)
Phenyl-[2-[2-[phenyl(pyridin-3-yl)phosphanyl]ethoxy]ethyl]-pyridin-3-ylphosphane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenyl-[2-[2-[phenyl(pyridin-3-yl)phosphanyl]ethoxy]ethyl]-pyridin-3-ylphosphane is a complex organophosphorus compound It features a unique structure with two pyridin-3-yl groups and two phenyl groups connected through a phosphanyl and ethoxy linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl-[2-[2-[phenyl(pyridin-3-yl)phosphanyl]ethoxy]ethyl]-pyridin-3-ylphosphane typically involves multi-step reactions. One common method includes the reaction of pyridin-3-ylphosphane with phenyl bromide under palladium-catalyzed conditions to form the intermediate compound. This intermediate is then reacted with ethylene oxide to introduce the ethoxy group, followed by further reaction with another equivalent of pyridin-3-ylphosphane to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems for reagent addition and product isolation can improve efficiency and scalability.
化学反应分析
Types of Reactions
Phenyl-[2-[2-[phenyl(pyridin-3-yl)phosphanyl]ethoxy]ethyl]-pyridin-3-ylphosphane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid to form the corresponding oxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield the reduced form of the compound.
Substitution: The compound can participate in substitution reactions, where one of the phenyl or pyridin-3-yl groups is replaced by another substituent under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Various halides, nucleophiles, and catalysts
Major Products Formed
Oxidation: Formation of the corresponding oxide
Reduction: Formation of the reduced phosphane derivative
Substitution: Formation of substituted derivatives with different functional groups
科学研究应用
Phenyl-[2-[2-[phenyl(pyridin-3-yl)phosphanyl]ethoxy]ethyl]-pyridin-3-ylphosphane has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis. It can form complexes with transition metals, which are useful in various catalytic processes.
Biology: Investigated for its potential as a bioactive molecule. It may interact with biological targets and exhibit pharmacological properties.
Medicine: Explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs.
Industry: Utilized in the synthesis of advanced materials and as a component in specialty chemicals.
作用机制
The mechanism of action of Phenyl-[2-[2-[phenyl(pyridin-3-yl)phosphanyl]ethoxy]ethyl]-pyridin-3-ylphosphane involves its interaction with specific molecular targets. The compound can bind to metal ions through its phosphanyl and pyridin-3-yl groups, forming stable complexes. These complexes can participate in catalytic cycles, facilitating various chemical transformations. Additionally, the compound’s structure allows it to interact with biological macromolecules, potentially modulating their activity and leading to therapeutic effects.
相似化合物的比较
Similar Compounds
- Phenyl-[2-[2-[phenyl(pyridin-2-yl)phosphanyl]ethoxy]ethyl]-pyridin-2-ylphosphane
- Phenyl-[2-[2-[phenyl(pyridin-4-yl)phosphanyl]ethoxy]ethyl]-pyridin-4-ylphosphane
- Phenyl-[2-[2-[phenyl(pyridin-3-yl)phosphanyl]methoxy]methyl]-pyridin-3-ylphosphane
Uniqueness
Phenyl-[2-[2-[phenyl(pyridin-3-yl)phosphanyl]ethoxy]ethyl]-pyridin-3-ylphosphane is unique due to its specific arrangement of phenyl and pyridin-3-yl groups. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications in catalysis, material science, and medicinal chemistry. The presence of both phosphanyl and ethoxy linkages provides additional versatility in its reactivity and potential interactions with other molecules.
属性
分子式 |
C26H26N2OP2 |
|---|---|
分子量 |
444.4 g/mol |
IUPAC 名称 |
phenyl-[2-[2-[phenyl(pyridin-3-yl)phosphanyl]ethoxy]ethyl]-pyridin-3-ylphosphane |
InChI |
InChI=1S/C26H26N2OP2/c1-3-9-23(10-4-1)30(25-13-7-15-27-21-25)19-17-29-18-20-31(24-11-5-2-6-12-24)26-14-8-16-28-22-26/h1-16,21-22H,17-20H2 |
InChI 键 |
IUWACBZDGMMMSR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)P(CCOCCP(C2=CC=CC=C2)C3=CN=CC=C3)C4=CN=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


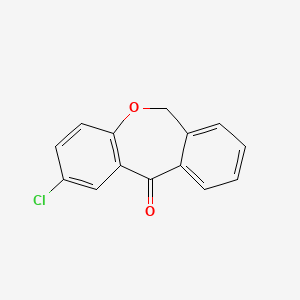
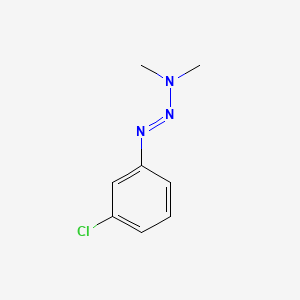
![[4-[3-(3,4-Dichlorophenyl)-3-oxo-1-propenyl]phenoxy-acetic acid](/img/structure/B13818443.png)
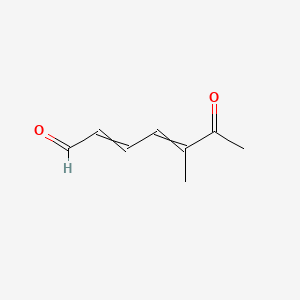
![7-[(4aS,7aR)-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazin-6-yl]-8-cyano-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid;hydrochloride](/img/structure/B13818451.png)
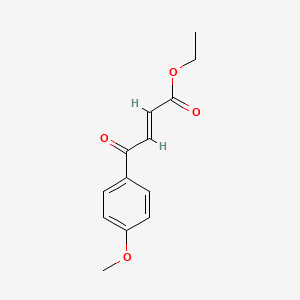
![methyl N-[carbamoyl(propan-2-yl)amino]carbamate](/img/structure/B13818457.png)


![Benzeneethanamine,4-[(1,2,2-trifluoroethenyl)oxy]-](/img/structure/B13818478.png)
